Aptazapine Exhibits 10-Fold Higher α2-Adrenergic Potency Compared to Mianserin
Aptazapine is approximately 10 times more potent as an α2-adrenergic receptor antagonist than the structurally related compound mianserin [1]. This is a widely cited comparative measure of its enhanced potency at this primary target.
| Evidence Dimension | α2-Adrenergic receptor antagonism (relative potency) |
|---|---|
| Target Compound Data | ~10x strength |
| Comparator Or Baseline | Mianserin (baseline = 1x) |
| Quantified Difference | ~10-fold higher potency for Aptazapine |
| Conditions | Various in vitro and in vivo models summarized across multiple sources; specific assay conditions for the 10x comparison are not detailed in primary accessible abstracts but are a consistently reported figure. |
Why This Matters
The 10-fold higher potency translates to a more robust and potentially more selective pharmacological tool for studying α2-adrenergic function, requiring lower concentrations for equivalent receptor blockade in vitro.
- [1] PubChem. Aptazapine (Compound Summary). National Center for Biotechnology Information. View Source
